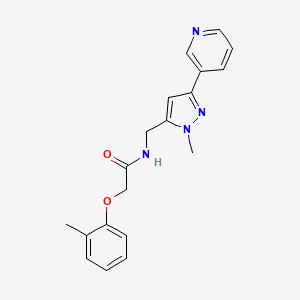

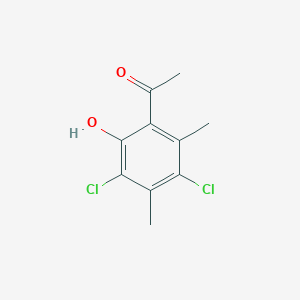

![molecular formula C13H17NO4 B2492049 己酸, 6-氧代-6-[(苯基甲氧基)氨基]- CAS No. 1476036-04-0](/img/structure/B2492049.png)

己酸, 6-氧代-6-[(苯基甲氧基)氨基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-, and related compounds has been explored through different methods. For instance, the synthesis of 6-oxo-6-(phenylamino)hexanoic acid and its polymorphic forms demonstrates the structural versatility of this compound. Various synthetic routes have been developed to obtain analogs and derivatives, focusing on achieving high yields and stereochemical control. The preparation of similar compounds, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, from precursor amino acids showcases the adaptability of synthetic strategies to achieve desired functionalization and complexity (Adamczyk & Reddy, 2001).

Molecular Structure Analysis

The molecular structure of Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-, has been characterized by its polymorphic forms, which exhibit different hydrogen bonding patterns and molecular conformations. These structural variations impact the compound's physical and chemical behaviors. For example, polymorphs (I) and (II) of 6-oxo-6-(phenylamino)hexanoic acid differ in their intermolecular hydrogen bonding, affecting their crystal packing and stability (Feeder & Jones, 1994).

Chemical Reactions and Properties

Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-, participates in various chemical reactions that highlight its reactivity and functional group interplay. The presence of oxo and amino groups allows for diverse chemical transformations, including esterification, amidation, and conjugation with fluorescent probes for analytical applications. These reactions not only demonstrate the compound's versatility but also its potential for further derivatization and application in different chemical contexts (Rasolonjatovo & Sarfati, 1998).

科学研究应用

1. 合成非蛋白氨基酸合成和衍生非蛋白氨基酸,如(S)-(+)-2-氨基-6-(氨氧基)己酸,展示了己酸衍生物在开发具有潜在应用于药物化学和材料科学的新化合物方面的多功能性 (Adamczyk & Reddy, 2001)。

2. 腐蚀抑制剂的开发来自赖氨酸和芳香醛的席夫碱衍生物等己酸衍生物已被评估为腐蚀抑制剂。它们在金属表面形成保护层的能力突显了己酸衍生物在工业应用中的重要性,特别是在基础设施保护方面 (Gupta, Verma, Quraishi, & Mukherjee, 2016)。

3. 在化学合成和材料科学中的作用己酸衍生物在修饰肽和聚酰胺合成纤维(如尼龙)的合成中起着关键作用。它们作为生物活性结构中的连接物进一步突显了它们在材料科学和生物技术领域的重要性 (Markowska, Markowski, & Jarocka-Karpowicz, 2021)。

4. 增强植物抗性对己酸的研究表明其能够诱导植物对病原体产生抗性。研究结果表明其在农业中具有潜力,通过激活植物中的某些代谢途径来增强作物保护和生产力 (Llorens, Camañes, Lapeña, & García-Agustín, 2016)。

5. 纳米技术应用已经探索了己酸衍生物在修改碳纳米管溶解度方面的实用性。这项研究对于开发具有潜在应用于电子、医学和环境技术的新材料具有基础性意义 (Zeng, Zhang, & Barron, 2005)。

属性

IUPAC Name |

6-oxo-6-(phenylmethoxyamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-12(8-4-5-9-13(16)17)14-18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXWDARUJZKNSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)CCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

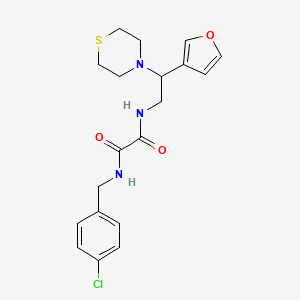

![3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2491969.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-one](/img/structure/B2491973.png)

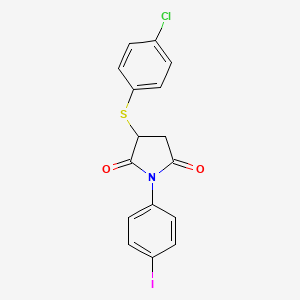

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2491976.png)

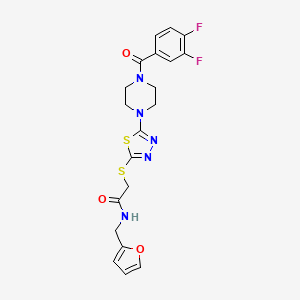

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2491981.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)

![2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2491984.png)

![Ethyl 2-{3-[(ethoxycarbonyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl}acetate](/img/structure/B2491987.png)

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2491989.png)